Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol It is a piperidine derivative, characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of Functional Groups: The amino and nitro groups are introduced through nitration and amination reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amino derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(2-nitrophenyl)amino]piperidine-1-carboxylate: Similar structure but with different functional groups.
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with the nitro group in a different position.
Ethyl 4-amino-1-piperidinecarboxylate: Lacks the nitro group, resulting in different chemical properties.
Properties
IUPAC Name |
ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-4-3-11(17(19)20)9-12(13)15/h3-4,9-10H,2,5-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOKTJJTCLQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677766 | |
Record name | Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-44-4 | |
Record name | Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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